2-tert-Butyl-4-(2-chloroethyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
100669-69-0 |
|---|---|
Molecular Formula |
C12H17ClO |
Molecular Weight |
212.71 g/mol |
IUPAC Name |
2-tert-butyl-4-(2-chloroethyl)phenol |
InChI |
InChI=1S/C12H17ClO/c1-12(2,3)10-8-9(6-7-13)4-5-11(10)14/h4-5,8,14H,6-7H2,1-3H3 |
InChI Key |
MHCDXJVPJNEAML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)CCCl)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Tert Butyl 4 2 Chloroethyl Phenol
Precursor Synthesis Strategies
The logical approach to constructing the target molecule involves the sequential introduction of the tert-butyl and chloroethyl groups onto a phenol (B47542) backbone. This can be achieved by first preparing a phenol derivative bearing one of the desired substituents and then introducing the second.
The introduction of a tert-butyl group onto a phenolic ring is a classic example of a Friedel-Crafts alkylation reaction. This reaction is of significant industrial and academic importance for producing intermediates for antioxidants, resins, and other specialty chemicals. ijarse.comresearchgate.net The primary challenge lies in controlling the regioselectivity to favor substitution at the ortho position relative to the hydroxyl group, as required for the target molecule.
The alkylation of phenol with agents like isobutylene (B52900) or tert-butanol (B103910) is catalyzed by a variety of acidic catalysts. wikipedia.org These include:
Brønsted acids: Sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₃) have been traditionally used, but they are corrosive and difficult to separate from the reaction mixture. ijarse.com
Lewis acids: Aluminum chloride (AlCl₃) and boron trifluoride (BF₃) are effective but share the drawbacks of being hazardous and generating significant waste. ijarse.com
Solid acid catalysts: Zeolites, mesoporous molecular sieves (like AlMCM-41), and cation-exchange resins are increasingly favored due to their ease of separation, reusability, and reduced environmental impact. ijarse.comnih.govrsc.org Zr-containing Beta zeolites, for instance, have been shown to be effective for this alkylation, utilizing both Brønsted and Lewis acid sites to facilitate the reaction. rsc.org
Ionic Liquids (ILs): Room-Temperature Ionic Liquids (RTILs) are gaining attention as both catalysts and environmentally benign reaction media. ijarse.com Various sulfonic acid-functionalized ionic liquids have demonstrated high phenol conversion rates. ijarse.comnih.gov For example, a heteropolyanion-based ionic liquid achieved 93% phenol conversion. nih.govresearchgate.net
The choice of catalyst and reaction conditions significantly influences the product distribution between 2-tert-butylphenol, 4-tert-butylphenol (B1678320), and 2,4-di-tert-butylphenol (B135424). ijarse.comrsc.org Achieving high selectivity for the 2-tert-butyl isomer often requires careful optimization of steric factors and catalyst properties. A plausible precursor for the final compound is 2-tert-butyl-4-ethylphenol, which can be synthesized by the reaction of 4-ethylphenol (B45693) with isobutylene. nih.gov
Table 1: Comparison of Catalytic Systems for tert-Butylation of Phenol
| Catalyst Type | Example Catalyst | Alkylating Agent | Temperature (°C) | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Zeolite | Zr-containing Beta zeolite | tert-butanol | - | High phenol conversion (71%) with selectivity towards 2,4-di-tert-butylphenol. | rsc.org |
| Zeolite | Mesoporous Molecular Sieve HAlMCM-41 | tert-butanol | 80-150 | High conversion rate and good selectivity for 2-tert-butyl-4-methylphenol (B42202) from p-cresol. | google.com |
| Ionic Liquid | Heteropolyanion-based IL | tert-butanol | 80 | 93% maximum phenol conversion achieved. | nih.govresearchgate.net |
| Ionic Liquid | [SBTEA][PTSA] | tert-butanol | 80 | Selectivity for p-TBP decreases over time due to di-alkylation. | ijarse.com |
| Deep Eutectic Solvent | Choline chloride/urea | tert-butanol | 30 | 99.5% conversion of tert-butyl alcohol, but with a long reaction time (7 h). | nih.govresearchgate.net |
The introduction of a 2-chloroethyl group at the para-position of a phenol can be approached in several ways. A direct chloroethylation of phenol is challenging due to the reactivity of the hydroxyl group. A more feasible strategy involves a multi-step sequence starting from a pre-functionalized phenol.
One potential pathway begins with a Friedel-Crafts acylation of a suitable phenol with chloroacetyl chloride. The resulting ketone can then be reduced to an ethyl group using methods like the Clemmensen or Wolff-Kishner reduction. Subsequent chlorination of the ethyl side-chain would yield the desired chloroethyl group.
However, a more direct and common precursor strategy involves starting with a phenol that already contains the para-substituent. For instance, if the synthesis begins with 2-tert-butylphenol, the chloroethyl group would need to be introduced at the para-position. Conversely, and perhaps more strategically, one could start with 4-(2-chloroethyl)phenol (B1595590) and then introduce the tert-butyl group. Since the para-position is blocked, the Friedel-Crafts alkylation would be directed primarily to the ortho-position, yielding the desired 2-tert-butyl-4-(2-chloroethyl)phenol.
Direct Synthesis Approaches for this compound
While a true single-step synthesis from simple precursors is unlikely to be efficient due to competing reactions and selectivity issues, streamlined approaches that minimize intermediate isolation are of great interest.
The key bond-forming steps in the synthesis of this compound are Friedel-Crafts reactions, which are inherently catalytic. Strong proton acids or solid acid catalysts are essential for these transformations. google.com
Acid-Catalyzed Reactions: Synergistic catalysis, for example using a combination of an iron salt (a Lewis acid) and trifluoroacetic acid (a Brønsted acid), has been shown to be effective for the tert-butylation of substituted phenols. chemrxiv.org Such systems could potentially be adapted for a multi-step synthesis.
Zeolite-Catalyzed Reactions: Zeolites and other mesoporous materials offer significant advantages in terms of handling, recyclability, and sometimes, shape selectivity. nih.govrsc.org A process could be envisioned where a phenolic substrate is passed through different catalytic beds or zones within a reactor, each promoting a specific transformation (e.g., alkylation followed by acylation/reduction or chlorination). The defined pore structure of zeolites can influence the regioselectivity of the alkylation, potentially favoring the desired ortho-substitution. nih.gov
The development of a one-pot synthesis, where all reagents are added sequentially to a single reaction vessel without isolation of intermediates, represents a significant process intensification. For this compound, a hypothetical one-pot process could start with 4-ethylphenol. The first step would be the ortho-tert-butylation using a suitable catalyst. After completion, a chlorinating agent could be added to the same pot to functionalize the ethyl group.
The primary challenges for such a process would include:
Catalyst Compatibility: The acid catalyst used for alkylation must not interfere with the subsequent chlorination step, or it must be neutralized or removed in situ.
Cross-Reactivity: Reagents and intermediates may undergo undesired side reactions. For example, the phenolic hydroxyl group is sensitive to many reagents and may require a protection-deprotection sequence, which would detract from the efficiency of a one-pot process. libretexts.org
Reaction Conditions: The optimal temperature, pressure, and solvent for each step may differ, complicating the design of a single-pot procedure.
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry places a strong emphasis on sustainability, aligning with the principles of green chemistry. nih.gov These principles are highly relevant to the synthesis of substituted phenols.
Alternative Catalysts: The move away from hazardous and corrosive liquid acids like H₂SO₄ and AlCl₃ towards recyclable solid acids is a key green strategy. ijarse.comjddhs.com Zeolites, clays, and functionalized ionic liquids are prime examples of greener alternatives that reduce waste and improve process safety. ijarse.comnih.gov
Safer Solvents and Conditions: Green chemistry encourages the use of safer, non-toxic, and biodegradable solvents, or ideally, solvent-free reactions. mdpi.comjocpr.com While many alkylations are performed in hydrocarbon solvents, research into using alternatives like deep eutectic solvents or even supercritical CO₂ is ongoing. researchgate.netjocpr.com
Atom Economy: Synthetic routes are designed to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. nih.gov
Energy Efficiency: The use of techniques like microwave-assisted synthesis or continuous flow chemistry can significantly reduce reaction times and energy consumption compared to conventional batch processing. jddhs.commdpi.com These methods allow for precise control over reaction parameters, often leading to higher yields and selectivities.
By integrating these advanced techniques and green chemistry principles, the synthesis of this compound and related compounds can be made more efficient, economical, and environmentally sustainable. jddhs.comjocpr.com
Advanced Spectroscopic and Structural Characterization of 2 Tert Butyl 4 2 Chloroethyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, a detailed molecular picture can be constructed. For 2-tert-Butyl-4-(2-chloroethyl)phenol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals.
Note: The data presented in the following tables are predicted values based on established principles of NMR spectroscopy and analysis of structurally similar compounds, as experimental spectra for this specific molecule are not widely available in the literature.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The tert-butyl group, the chloroethyl side chain, the aromatic ring protons, and the phenolic hydroxyl proton each give rise to characteristic resonances.
The large tert-butyl group ortho to the hydroxyl substituent creates significant steric hindrance, influencing the chemical environment of the neighboring protons. The spectrum is expected to show a sharp singlet for the nine equivalent protons of the tert-butyl group. The protons of the chloroethyl group will appear as two triplets due to coupling with each other. The aromatic region will display three signals corresponding to the protons on the benzene (B151609) ring, with their splitting patterns revealing their positional relationships. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
| Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| -C(CH₃)₃ | 1.42 | 9H | Singlet (s) | N/A |
| -CH₂-Ar | 2.95 | 2H | Triplet (t) | ~7.2 |
| -CH₂-Cl | 3.70 | 2H | Triplet (t) | ~7.2 |
| Ar-H (ortho to -OH) | 7.25 | 1H | Doublet (d) | ~2.1 |
| Ar-H (meta to -OH) | 7.10 | 1H | Doublet of doublets (dd) | ~8.3, 2.1 |
| Ar-H (para to -OH) | 6.80 | 1H | Doublet (d) | ~8.3 |
| -OH | ~5.0 (variable) | 1H | Broad Singlet (br s) | N/A |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's lack of symmetry, a total of 10 distinct signals are expected for the 12 carbon atoms, with the three methyl carbons of the tert-butyl group being chemically equivalent. The chemical shifts are indicative of the electronic environment of each carbon atom. Carbons attached to electronegative atoms like oxygen and chlorine will be deshielded and appear at a higher chemical shift (downfield).
The carbon atom bearing the hydroxyl group (C1) is expected to be the most downfield among the aromatic carbons. The quaternary carbon of the tert-butyl group and the carbons of the chloroethyl chain will have characteristic shifts in the aliphatic region of the spectrum.
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C(CH₃)₃ | 34.5 |
| -C(CH₃)₃ | 29.5 |
| -CH₂-Ar | 38.0 |
| -CH₂-Cl | 45.0 |
| Ar-C (C1-OH) | 152.0 |
| Ar-C (C2-tBu) | 137.0 |
| Ar-C (C3) | 127.0 |
| Ar-C (C4-CH₂CH₂Cl) | 135.0 |
| Ar-C (C5) | 126.0 |
| Ar-C (C6) | 115.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be observed between the two methylene (B1212753) groups of the chloroethyl side chain, confirming their adjacent relationship. Correlations between the aromatic protons would also be visible, helping to confirm their relative positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly powerful for identifying the connectivity around non-protonated (quaternary) carbons. For instance, HMBC would show correlations from the tert-butyl protons to the aromatic C2 and C3 carbons, and from the chloroethyl protons to the aromatic C3, C4, and C5 carbons, thereby confirming the substitution pattern on the aromatic ring.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can offer structural insights through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry can measure the mass of an ion with very high accuracy. This allows for the determination of the elemental formula of the molecule, as the exact mass is unique to a specific combination of atoms. For this compound (C₁₂H₁₇ClO), HRMS would be used to confirm its molecular formula. A crucial diagnostic feature would be the isotopic pattern of the molecular ion peak, which arises from the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two prominent peaks in the mass spectrum separated by two mass units (M⁺ and M+2), with a relative intensity ratio of about 3:1, which is a clear indicator of the presence of a single chlorine atom in the molecule.
| Ion | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ (with ³⁵Cl) | C₁₂H₁₇³⁵ClO | 212.0968 |
| [M+2]⁺ (with ³⁷Cl) | C₁₂H₁₇³⁷ClO | 214.0939 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.comoiv.intpepolska.pl It is an ideal method for assessing the purity of a volatile compound like this compound and for confirming its structure.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated from impurities as it passes through a capillary column. thermofisher.com The separated components then enter the mass spectrometer, which generates a mass spectrum for each component. The retention time from the GC provides a characteristic identifier for the compound under specific analytical conditions, while the mass spectrum serves as a chemical fingerprint.
The mass spectrum obtained via electron ionization (EI) would show the molecular ion peak and a series of fragment ions. The fragmentation pattern is predictable and provides valuable structural information. For this compound, characteristic fragmentation pathways would include:
Loss of a methyl group (-15 Da): Cleavage of a methyl radical from the tert-butyl group to form a stable benzylic carbocation at m/z 197/199.
Loss of the tert-butyl group (-57 Da): Cleavage of the entire tert-butyl group to give a prominent peak at m/z 155/157.
Benzylic cleavage: Cleavage of the C-C bond between the aromatic ring and the chloroethyl group, leading to a fragment corresponding to the chloroethyl cation or the substituted benzyl (B1604629) cation.
Loss of HCl (-36 Da): Rearrangement and elimination of a molecule of hydrogen chloride.
By comparing the obtained retention time and mass spectrum with that of a known standard, the identity and purity of the compound can be confirmed with high confidence.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy
A detailed FTIR spectrum for this compound would reveal characteristic absorption bands corresponding to the vibrations of its specific functional groups. However, no experimentally obtained or computationally predicted FTIR data for this compound could be located.
A hypothetical table of expected FTIR peaks is presented below for illustrative purposes, based on general knowledge of similar structures. It must be emphasized that this is a generalized prediction and not experimental data for the target compound.
| Functional Group | Expected Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (Phenolic) | Stretching | 3200-3600 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-O (Phenolic) | Stretching | 1200-1260 |
| C-Cl (Alkyl Halide) | Stretching | 600-800 |
This table is a generalized prediction and does not represent published data for this compound.
Raman Spectroscopy Investigations
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. Specific Raman scattering data for this compound is not available in the reviewed literature.
X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing information on bond lengths, bond angles, and crystal packing. A search for crystallographic data for this compound in crystallographic databases yielded no results, indicating that its crystal structure has not been reported.
Chemical Reactivity and Derivatization Strategies for 2 Tert Butyl 4 2 Chloroethyl Phenol
Reactions Involving the Phenolic Hydroxyl Group of 2-tert-Butyl-4-(2-chloroethyl)phenol
The hydroxyl group is a primary site for reactions, exhibiting characteristic phenolic acidity and nucleophilicity.
The nucleophilic character of the phenoxide ion, formed by deprotonation of the hydroxyl group, is central to etherification. The Williamson ether synthesis, for instance, would involve treating the phenol (B47542) with a base like sodium hydride or potassium carbonate to form the phenoxide, followed by reaction with an alkyl halide. The steric hindrance from the adjacent tert-butyl group can moderate the reaction rate, particularly with bulky electrophiles.
Esterification can be achieved through several methods. Reaction with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, would yield the corresponding phenyl ester. Alternatively, Fischer-Speier esterification with a carboxylic acid under acidic catalysis is also a viable, though often reversible, pathway.
Table 1: Representative Etherification and Esterification Reactions
| Reaction Type | Reagents | Product Type |
| Etherification | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | Alkyl Phenyl Ether |
| Esterification | Acyl Chloride (RCOCl) / Base | Phenyl Ester |
| Esterification | Acid Anhydride (B1165640) ((RCO)₂O) / Base | Phenyl Ester |
| Esterification | Carboxylic Acid (RCOOH) / Acid Catalyst | Phenyl Ester |
The phenolic ring is susceptible to oxidation, and the products are highly dependent on the oxidant and reaction conditions. One-electron oxidation can lead to the formation of a phenoxyl radical, which is stabilized by the electron-donating tert-butyl and alkyl groups. These radicals can then dimerize or undergo further reactions. For instance, oxidative coupling reactions, often catalyzed by metal complexes, can lead to the formation of biphenol or diphenoquinone (B1195943) structures.
More vigorous oxidation can lead to ring-opening or the formation of quinones. The presence of the tert-butyl group at the ortho position can direct oxidation to form 2-tert-butyl-1,4-benzoquinone, following the expulsion of the chloroethyl group under certain oxidative conditions. Characterization of these products would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to identify the structural arrangement of the resulting molecule, and Mass Spectrometry (MS) to confirm the molecular weight.
Reactions at the Chloroethyl Moiety
The chloroethyl group provides a reactive handle for a variety of transformations, primarily through substitution or elimination pathways.
The primary alkyl chloride of the chloroethyl group is an excellent substrate for S(_N)2 reactions. A wide array of nucleophiles can be employed to displace the chloride ion, leading to a diverse range of derivatives. For example, reaction with ammonia (B1221849) or primary/secondary amines can yield the corresponding primary, secondary, or tertiary amine derivatives. Similarly, reaction with thiols or sodium hydrosulfide (B80085) would produce thioethers or thiols, respectively.
Table 2: Examples of Nucleophilic Substitution at the Chloroethyl Group
| Nucleophile | Reagent Example | Product Functional Group |
| Amine | RNH₂ | Secondary Amine |
| Thiol | RSH | Thioether |
| Cyanide | NaCN | Nitrile |
| Azide (B81097) | NaN₃ | Azide |
Treatment of this compound with a strong, non-nucleophilic base, such as potassium tert-butoxide, can induce an E2 elimination reaction. This process involves the abstraction of a proton from the carbon adjacent to the chlorine-bearing carbon, resulting in the formation of a double bond and the elimination of HCl. The product of this reaction is 2-tert-butyl-4-vinylphenol, a valuable monomer for polymerization. The choice of base and solvent is critical to favor elimination over substitution.
Electrophilic Aromatic Substitution Reactions on the Phenol Ring
The phenol ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the hydroxyl group. The directing influence of the existing substituents (hydroxyl, tert-butyl, and chloroethyl groups) will determine the position of incoming electrophiles. The hydroxyl group is a powerful ortho-, para-director. In this molecule, the para position is occupied by the chloroethyl group, and one ortho position is blocked by the bulky tert-butyl group. Therefore, electrophilic substitution is strongly directed to the remaining vacant ortho position (C6) and the meta position relative to the hydroxyl group (C5), which is ortho to the chloroethyl group.
Typical electrophilic aromatic substitution reactions include nitration (using nitric acid and sulfuric acid), halogenation (with Br₂ or Cl₂), sulfonation (with fuming sulfuric acid), and Friedel-Crafts alkylation or acylation (with an alkyl/acyl halide and a Lewis acid catalyst). The steric hindrance from the tert-butyl group may influence the ease with which electrophiles can attack the adjacent C6 position.
Regioselectivity and Steric Hindrance Effects of Substituents
The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is controlled by the directing and steric effects of the existing substituents.
Hydroxyl (-OH) Group: As a powerful activating group, the hydroxyl substituent strongly directs incoming electrophiles to the ortho and para positions through resonance stabilization of the intermediate carbocation (arenium ion). byjus.com
tert-Butyl (-C(CH₃)₃) Group: This bulky alkyl group is weakly activating through an inductive effect and is also an ortho-para director. nih.gov However, its primary influence is steric. Positioned at C2, its significant size sterically hinders the adjacent C3 position, making electrophilic attack at this site highly unfavorable. nih.gov
Chloroethyl (-CH₂CH₂Cl) Group: Located at the C4 position, this group is weakly deactivating due to the electron-withdrawing inductive effect of the chlorine atom. Despite this, like other alkyl groups, it functions as an ortho-para director.
The cumulative effect of these substituents makes the aromatic ring highly nucleophilic and dictates a predictable pattern of substitution. The powerful activating effect of the hydroxyl group dominates, directing electrophiles to the positions ortho and para to it (C2, C4, C6). The C2 and C4 positions are already occupied. Therefore, electrophilic attack is overwhelmingly directed to the C6 position. The C3 and C5 positions are meta to the hydroxyl group and are thus electronically disfavored. Furthermore, the C3 position is sterically blocked by the adjacent tert-butyl group. This inherent regioselectivity makes this compound a valuable substrate for creating specifically substituted phenol derivatives.
Nitration, Sulfonation, and Halogenation Studies
While specific studies on this compound are not prevalent in the literature, its reactivity in common electrophilic aromatic substitution reactions can be reliably predicted based on the well-established chemistry of substituted phenols. mlsu.ac.inchemistryguru.com.sg
Nitration: Due to the highly activated nature of the phenolic ring, nitration can typically be achieved under mild conditions, for instance, using dilute nitric acid at low temperatures. chemistryguru.com.sglibretexts.org The reaction is expected to be highly regioselective, yielding predominantly 2-tert-Butyl-4-(2-chloroethyl)-6-nitrophenol. Using stronger nitrating agents, such as a mixture of concentrated nitric and sulfuric acids, risks oxidation of the phenol and potential side reactions. libretexts.org
Sulfonation: The sulfonation of phenols is known to be a reversible and temperature-dependent process. mlsu.ac.in Reaction with concentrated sulfuric acid at low temperatures would likely favor the formation of the kinetically controlled product, this compound-6-sulfonic acid. At higher temperatures, the reaction may favor the thermodynamically more stable product, although with the para-position blocked, rearrangement options are limited compared to simpler phenols. mlsu.ac.in
Halogenation: Phenols are sufficiently reactive to undergo halogenation without the need for a Lewis acid catalyst. byjus.com Treatment with bromine in a non-polar solvent like carbon tetrachloride or chloroform (B151607) would be expected to result in monobromination, yielding 6-Bromo-2-tert-butyl-4-(2-chloroethyl)phenol. Using bromine water would likely lead to polysubstitution if other activated positions were available, but given the substitution pattern, clean monohalogenation at the C6 position is anticipated. byjus.com
| Reaction | Typical Reagents & Conditions | Predicted Major Product |
|---|---|---|
| Nitration | Dilute HNO₃, 298 K | 2-tert-Butyl-4-(2-chloroethyl)-6-nitrophenol |
| Sulfonation | Conc. H₂SO₄, Room Temperature | This compound-6-sulfonic acid |
| Bromination | Br₂ in CCl₄, 273 K | 6-Bromo-2-tert-butyl-4-(2-chloroethyl)phenol |
Synthesis of Architecturally Diverse Derivatives and Analogs of this compound
The structure of this compound provides three distinct points for chemical modification: the phenolic hydroxyl group, the aromatic ring, and the terminal chlorine of the ethyl side chain. This versatility allows for the synthesis of a wide array of derivatives.
Scaffold Modification and Library Synthesis
The generation of a chemical library from this scaffold can be achieved through a systematic modification of its functional groups. The chloroethyl side chain is particularly useful as a reactive handle for introducing diversity. Nucleophilic substitution reactions on the primary alkyl chloride can be employed to introduce a wide range of functionalities. For example, reaction with amines (primary or secondary) can yield a library of amino-phenols. Similarly, reaction with thiols, alkoxides, or sodium azide can produce corresponding thioethers, ethers, and azido-phenols, respectively.
Further diversity can be introduced by modifying the phenolic hydroxyl group. O-alkylation or O-acylation can be used to synthesize a variety of ether and ester derivatives. Combining these modifications with the electrophilic substitution reactions described previously (nitration, halogenation) allows for a combinatorial approach to library synthesis, yielding a large number of structurally diverse analogs from a single starting scaffold.
Chemo- and Regioselective Functionalization
The inherent electronic and steric properties of this compound enable a high degree of chemo- and regioselectivity in its functionalization.
Computational and Theoretical Investigations of 2 Tert Butyl 4 2 Chloroethyl Phenol
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the electronic properties and reactivity of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.
The electronic character of 2-tert-Butyl-4-(2-chloroethyl)phenol is largely dictated by the interplay of its substituent groups on the phenol (B47542) ring. The tert-butyl group is a strong electron-donating group through inductive effects, increasing the electron density on the aromatic ring. nih.gov Conversely, the 2-chloroethyl group at the para position is generally considered to be weakly electron-withdrawing. The hydroxyl group is a strong electron-donating group through resonance.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. For phenolic compounds, the HOMO is typically localized on the phenol ring and the oxygen atom of the hydroxyl group, indicating that this is the region most susceptible to electrophilic attack. researchgate.net The LUMO, on the other hand, represents the region where an incoming electron would be accepted, and in substituted phenols, it is often distributed over the aromatic ring.
The presence of the electron-donating tert-butyl and hydroxyl groups would be expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation compared to unsubstituted phenol. The chloroethyl group's impact on the LUMO energy would be more complex, but it could serve as a site for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov
Table 1: Predicted Electronic Properties of Substituted Phenols based on General Principles
| Property | Expected Influence of Substituents on this compound |
|---|---|
| HOMO Energy | Increased by electron-donating tert-butyl and hydroxyl groups |
| LUMO Energy | Moderately lowered by the chloroethyl group |
| HOMO-LUMO Gap | Likely reduced compared to phenol, suggesting increased reactivity |
Theoretical methods are instrumental in elucidating reaction mechanisms by calculating the energies of reactants, products, and transition states. For this compound, several reactions are of interest, including electrophilic aromatic substitution and reactions involving the chloroethyl side chain.
In electrophilic aromatic substitution, the hydroxyl and tert-butyl groups would direct incoming electrophiles to the ortho and para positions. Since the para position is occupied, substitution would be expected to occur at the positions ortho to the hydroxyl group. Computational studies on similar di-tert-butyl phenols have explored mechanisms like the Kolbe-Schmitt reaction, providing insights into the favorability of different reaction pathways. researchgate.net
The chloroethyl group is susceptible to nucleophilic substitution (SN1 or SN2) and elimination (E1 or E2) reactions. Transition state analysis could predict the activation energies for these pathways, helping to determine the most likely reaction products under different conditions. For instance, in the presence of a strong base, an E2 elimination to form a vinylphenol derivative might be favored.
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly the C-C bond connecting the chloroethyl group to the phenol ring and the C-C bonds within the tert-butyl group, allows for different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations, which are those with the lowest energy.
The bulky tert-butyl group exerts significant steric hindrance, influencing the orientation of the adjacent hydroxyl group and the chloroethyl side chain. libretexts.org A potential energy surface map could be generated by systematically changing the dihedral angles of the rotatable bonds and calculating the energy at each point. This would reveal the global and local energy minima, corresponding to the most and less stable conformations, respectively. It is expected that the most stable conformation would minimize steric clashes between the bulky tert-butyl group and the other substituents.
Molecular Dynamics Simulations to Understand Solution Behavior
Molecular dynamics (MD) simulations provide a way to study the behavior of molecules over time, taking into account the influence of a solvent. mdpi.com An MD simulation of this compound in a solvent like water or an organic solvent would involve calculating the forces between all atoms in the system and solving Newton's equations of motion.
These simulations can reveal how the molecule interacts with solvent molecules, including the formation of hydrogen bonds between the phenolic hydroxyl group and water. rsc.org MD can also be used to explore the aggregation behavior of the molecule. Given its amphiphilic nature (a polar hydroxyl group and a nonpolar alkyl-substituted ring), it might form micelles or other aggregates in solution, particularly at higher concentrations. rsc.org The hydrophobic nature of the tert-butyl group would play a significant role in such interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potential
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity. imist.ma For phenolic compounds, QSAR models have been developed to predict activities such as antioxidant capacity and antibacterial effects. frontiersin.orgnih.gov
To develop a QSAR model for this compound, a set of structurally diverse phenolic compounds with known biological activities would be used. researchgate.netimist.ma Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These can include electronic descriptors (like HOMO/LUMO energies), steric descriptors (related to the size and shape of the molecule), and hydrophobic descriptors (like the partition coefficient, logP). researchgate.net
Statistical methods like multiple linear regression or machine learning algorithms are then used to build a mathematical equation that links the descriptors to the biological activity. nih.gov Such a model could then be used to predict the potential biological activity of this compound. Given its structure, it is plausible that it possesses antioxidant properties due to the phenolic hydroxyl group.
Table 2: Representative Molecular Descriptors for QSAR Modeling of Phenolic Compounds
| Descriptor Type | Example Descriptors | Relevance |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Mulliken charges | Relate to the molecule's ability to participate in electronic interactions and chemical reactions. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Describe the size and shape of the molecule, which can influence its binding to biological targets. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Indicates the molecule's affinity for nonpolar environments, affecting its distribution in biological systems. |
Spectroscopic Property Prediction using Theoretical Models
Theoretical models, particularly DFT, can be used to predict various spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. mdpi.comnih.gov These predictions can be invaluable for confirming the structure of a newly synthesized compound or for interpreting experimental spectra.
For this compound, theoretical calculations could predict the 1H and 13C NMR spectra. The chemical shifts of the aromatic protons and carbons would be influenced by the electronic effects of the substituents. mdpi.com Similarly, the IR spectrum could be calculated, showing characteristic vibrational frequencies for the O-H stretch of the phenol, C-H stretches of the alkyl groups, and C-Cl stretch of the chloroethyl group. researchgate.net Comparing these predicted spectra with experimental data for similar compounds can provide confidence in the theoretical model. mdpi.com
Biological Activity Investigations of 2 Tert Butyl 4 2 Chloroethyl Phenol: Mechanistic and in Vitro Perspectives
Antimicrobial Activity Studies
No specific studies detailing the in vitro antibacterial efficacy or the cellular mechanisms of action for 2-tert-Butyl-4-(2-chloroethyl)phenol were found. Research on related hindered phenols has shown some antibacterial properties, but this data is not specific to the target compound. mdpi.com
There is no available research on the in vitro antifungal efficacy of this compound against plant pathogens or its mechanisms of fungal growth inhibition. Studies on the related compound 2,4-di-tert-butylphenol (B135424) have demonstrated activity against various fungi, including Fusarium oxysporum, Aspergillus niger, and Penicillium chrysogenum, but this cannot be attributed to the specified compound. researchgate.netscholar9.comscribd.com
No published data exists on the in vitro antiviral properties or the mechanism of viral inhibition for this compound.
Antioxidant Activity and Redox Mechanisms
Specific data from in vitro free radical scavenging assays (such as DPPH, ABTS, or others) for this compound are not available in the scientific literature. nih.govmdpi.comnih.gov While tert-butylated phenols are known for their antioxidant potential, quantitative data for this specific molecule is absent. mdpi.com
Due to the lack of primary research on its antioxidant activity, the mechanistic elucidation of how this compound acts as an antioxidant has not been investigated. The general mechanism for phenolic antioxidants involves donating a hydrogen atom from the hydroxyl group to neutralize free radicals, a process influenced by the type and position of substituents on the aromatic ring. mdpi.comresearchgate.net However, the specific redox properties and radical intermediates for this compound have not been studied.
Allelopathic and Phytotoxic Effects on Plant Systems
Impact on Seed Germination and Seedling Growth (in vitro, greenhouse)
No research data was found regarding the in vitro or greenhouse effects of this compound on the seed germination or seedling growth of any plant species. Consequently, no data tables on germination rates, root length, shoot length, or other relevant growth parameters under the influence of this specific compound can be provided.
Interference with Plant Physiological Processes
There is currently no available scientific literature detailing the interference of this compound with plant physiological processes. This includes, but is not limited to, photosynthesis, respiration, nutrient uptake, and hormonal regulation.
Effects on Microbial Ecosystems of Model Organisms
Alterations in Gut Microbiota Composition and Diversity (e.g., in zebrafish)
No studies were identified that investigated the effects of this compound on the gut microbiota composition and diversity of any model organisms, including zebrafish. Therefore, information on changes in microbial phyla, genera, or species in response to exposure to this compound is not available.
Impact on Microbial Metabolic Pathways
Information regarding the impact of this compound on microbial metabolic pathways is absent from the current scientific literature. Research on how this compound may alter metabolic functions in microbial communities has not been published.
Molecular Interaction Studies
No molecular interaction studies for this compound were found in the searched databases. This includes a lack of information on its potential binding to specific biological targets, enzyme inhibition, or any other molecular-level interactions that would elucidate its mechanism of action.
DNA Binding and Intercalation Mechanisms
Currently, there is no available scientific literature detailing the specific mechanisms of DNA binding or intercalation for this compound. Studies on other substituted phenols have explored their potential to interact with DNA; however, these findings cannot be directly extrapolated to this compound due to the unique structure and chemical properties conferred by its specific substituent groups—a tert-butyl group at position 2 and a 2-chloroethyl group at position 4. The electronic and steric effects of these groups would be expected to govern any potential interactions with the DNA helix, but without experimental data, any discussion remains speculative.
Future research in this area would be necessary to determine if this compound can bind to the minor or major grooves of DNA, intercalate between base pairs, or cause DNA damage through other mechanisms. Such studies would be foundational to understanding its potential genotoxicity or therapeutic applications.
Enzyme Inhibition Studies and Kinetic Characterization
Similarly, a thorough search of scientific literature did not yield any studies focused on the enzyme inhibition properties of this compound. While the broader class of phenolic compounds is known to interact with a variety of enzymes, often through non-specific binding or by acting as antioxidants, the specific inhibitory activity and kinetic profile of this compound have not been characterized.
To understand the potential biological effects of this compound, future investigations would need to be conducted. These would involve screening this compound against a panel of enzymes to identify any inhibitory activity. For any enzymes that are significantly inhibited, detailed kinetic studies would be required to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and to calculate key kinetic parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).
Environmental Distribution, Fate, and Ecotoxicological Research for 2 Tert Butyl 4 2 Chloroethyl Phenol Academic Focus
Environmental Occurrence and Distribution Studies
Detection in Aquatic and Terrestrial Environments
There is no available data from environmental monitoring studies indicating the presence or concentration of 2-tert-Butyl-4-(2-chloroethyl)phenol in aquatic or terrestrial environments. Research has been conducted on structurally similar compounds, such as 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), which has been detected in various environmental matrices. However, this information is not directly applicable to this compound.
Natural Production and Biotransformation in Organisms (e.g., as secondary metabolite)
No scientific evidence was found to suggest that this compound is a naturally produced compound or a secondary metabolite resulting from biotransformation in organisms. While other phenolic compounds are known to be produced by a wide range of organisms, including bacteria, fungi, and plants, there are no documented instances of the natural occurrence of this compound.
Environmental Transformation and Degradation Pathways
Biodegradation by Microorganisms in Soil and Water
Specific studies on the biodegradation of this compound by microorganisms in soil and water have not been identified in the reviewed literature. Research on other alkylphenols has demonstrated that microbial degradation can occur, but the specific pathways and rates are highly dependent on the chemical structure of the compound and the microbial communities present. Without dedicated research, the biodegradability of this compound remains uncharacterized.
Photolytic and Hydrolytic Stability Assessments
There are no available studies that have assessed the photolytic or hydrolytic stability of this compound under environmentally relevant conditions. The stability of a chemical compound to light (photolysis) and water (hydrolysis) are key factors in determining its persistence in the environment. For this compound, this data is currently lacking.
Identification and Characterization of Transformation Products
As there are no studies on the environmental transformation and degradation of this compound, there is consequently no information on the identity or characteristics of any potential transformation products.
Ecotoxicological Impact on Non-Human Model Organisms and Ecosystems
Biochemical and Physiological Responses in Exposed Biota:There are no published studies on the specific biochemical or physiological changes in organisms following exposure to this compound.
Until specific research is conducted and published on This compound , a comprehensive and scientifically accurate article on its environmental profile and ecotoxicological effects cannot be generated.
Future Research Directions and Unexplored Avenues for 2 Tert Butyl 4 2 Chloroethyl Phenol
Development of Novel and Sustainable Synthetic Routes
The synthesis of substituted phenols often relies on classical methods like Friedel-Crafts alkylation, which can involve harsh catalysts and lead to environmental concerns. For instance, the synthesis of the related compound 2-tert-butyl-4-methylphenol (B42202) has traditionally used sulfuric acid, which presents challenges such as complex processing, low selectivity, and equipment corrosion. google.com Future research on 2-tert-Butyl-4-(2-chloroethyl)phenol should prioritize the development of green and sustainable synthetic methodologies.
The primary route would likely involve the selective tert-butylation of 4-(2-chloroethyl)phenol (B1595590). Research should focus on replacing conventional catalysts with environmentally benign alternatives. Solid acid catalysts, such as zeolites (e.g., HY, Hβ) and acid-supported alumina, offer advantages like high activity, reusability, and reduced waste. researchgate.netgoogle.com Another promising avenue is the use of deep eutectic solvents (DES) or ionic liquids, which can act as both solvent and catalyst under milder reaction conditions. researchgate.netgoogle.com A comparative analysis of these modern catalytic systems could establish a highly efficient, selective, and economically viable process for the production of this compound.
Table 1: Comparison of Potential Catalytic Systems for Synthesis
| Catalytic System | Potential Advantages | Key Research Objectives |
|---|---|---|
| Traditional (e.g., H₂SO₄) | Established methodology | Baseline for comparison |
| Zeolites (e.g., HY, Hβ) | High activity, reusability, shape selectivity | Optimize reaction conditions (temperature, pressure, catalyst loading) for maximum yield and ortho-selectivity |
| Ionic Liquids | Low reaction temperature, easy separation and recycling | Screen various ionic liquid compositions for catalytic efficiency and recyclability. google.com |
| Deep Eutectic Solvents (DES) | Environmentally friendly, mild conditions, high efficiency | Investigate different hydrogen-bond donor/acceptor pairs to create an optimal DES catalyst. researchgate.net |
Exploration of Advanced Catalytic Applications in Derivatization
The molecular structure of this compound offers multiple sites for chemical modification, making it a potentially versatile intermediate. The chloroethyl group is a prime target for nucleophilic substitution, allowing for the introduction of a wide array of functional groups (e.g., amines, azides, thiols, ethers). Future research should explore the use of advanced catalytic systems to achieve these transformations with high efficiency and selectivity.
Furthermore, the phenolic ring itself can be derivatized. nih.gov Advanced strategies using transition metal catalysts, such as Ruthenium for selective hydroxylation or Palladium for oxidative cyclization, could be investigated to create novel derivatives. nih.gov The steric bulk of the tert-butyl group is expected to direct the regioselectivity of these reactions, a phenomenon that should be systematically studied. The development of a library of derivatives would be invaluable for structure-activity relationship (SAR) studies in various applications.
In-depth Mechanistic Studies of Biological Interactions at the Molecular Level
The biological activity of this compound is entirely unexplored. However, related compounds like 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) are known to be produced by various organisms and exhibit potent toxicity, including the induction of oxidative stress and inflammation. nih.govnih.gov Conversely, many hindered phenols are utilized as antioxidants due to their ability to scavenge free radicals. mdpi.com
Initial research should involve broad-spectrum screening to identify any significant biological activities, such as antimicrobial, antioxidant, or cytotoxic effects. For any identified activity, in-depth mechanistic studies are crucial. This would involve using molecular docking and simulation to predict interactions with biological macromolecules (e.g., enzymes, receptors). Biophysical techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could then be employed to validate these interactions and determine binding affinities and kinetics. Understanding how the compound interacts with cellular targets at a molecular level is fundamental to elucidating its mechanism of action.
Comprehensive Environmental Modeling and Predictive Fate Analysis
The release of any novel chemical into the environment necessitates a thorough understanding of its potential fate and impact. For this compound, no such data currently exists. Future research must focus on a comprehensive environmental risk assessment. This begins with determining key physicochemical properties, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Log Kow).
These experimental data can then be used to populate multimedia environmental fate models, such as fugacity-based models. researchgate.net These models predict how the chemical will partition among environmental compartments like air, water, soil, and sediment. researchgate.net For example, models predict that the related 4-tert-butylphenol (B1678320) will primarily partition to soil. industrialchemicals.gov.au Studies on its persistence (P), bioaccumulation (B), and toxicity (T) are also critical. Biodegradation assays, both aerobic and anaerobic, will determine its environmental persistence, while its potential to accumulate in organisms can be predicted from its Log Kow and confirmed through bioaccumulation studies. industrialchemicals.gov.au Ecotoxicological tests on representative aquatic and terrestrial organisms will establish its toxicity profile.
Table 2: Key Parameters for Environmental Fate Analysis
| Parameter | Research Method | Purpose |
|---|---|---|
| Persistence | Biodegradation studies (e.g., OECD TG 301 series) | To determine how long the compound remains in the environment. industrialchemicals.gov.au |
| Bioaccumulation | Log Kow measurement; bioaccumulation studies in aquatic species | To assess the potential for the compound to concentrate in the food chain |
| Toxicity | Ecotoxicity tests on algae, daphnia, and fish | To determine the potential harm to environmental organisms. industrialchemicals.gov.au |
| Mobility/Partitioning | Fugacity modeling based on physicochemical properties | To predict the primary environmental compartment (air, water, soil) for the compound. researchgate.net |
Design and Synthesis of Specific Research Probes and Tool Compounds
To facilitate the study of its biological interactions, derivatives of this compound can be designed as chemical probes. The reactive chloroethyl side chain is an ideal handle for conjugating reporter molecules. For instance, a fluorescent tag (e.g., a fluorophore) could be attached, allowing for visualization of the compound's subcellular localization using fluorescence microscopy.
Alternatively, attaching a biotin (B1667282) tag would enable affinity-based pulldown assays to identify binding proteins from cell lysates. For a more direct approach to identifying cellular targets, a photo-reactive group could be incorporated to create a photoaffinity label. Upon UV irradiation, this probe would covalently bind to its target protein, allowing for subsequent isolation and identification by mass spectrometry. The development of such tool compounds would be a powerful strategy to deconstruct the compound's molecular mechanisms of action.
Integration of Advanced Omics Technologies in Biological and Environmental Research
To gain a holistic understanding of the impact of this compound on biological systems and ecosystems, the integration of advanced "omics" technologies is essential. These high-throughput techniques can provide a comprehensive snapshot of molecular changes following exposure.
Transcriptomics (RNA-Seq): This would reveal changes in gene expression in an organism or cell culture exposed to the compound, highlighting the cellular pathways that are activated or inhibited.
Proteomics: By analyzing changes in the entire set of expressed proteins, proteomics can identify specific protein targets and post-translational modifications, offering a functional view of the cellular response.
Metabolomics: This technology analyzes the complete set of small-molecule metabolites. It can reveal disruptions in metabolic pathways and identify biomarkers of exposure or effect.
Applying these technologies in both toxicology and environmental studies would provide a systems-level understanding of the compound's mode of action and its broader impact on organismal and ecosystem health. For example, exposing a model aquatic organism to the compound and subsequently performing multi-omics analysis on target tissues could reveal key toxicity pathways, similar to how oxidative stress and inflammation were identified as key effects of 2,4-DTBP exposure in clams. nih.gov
Table 3: Application of Omics Technologies
| Omics Technology | Research Question Addressed | Potential Outcome |
|---|---|---|
| Transcriptomics | Which genes and signaling pathways are affected by exposure? | Identification of stress response pathways, regulatory networks, and potential modes of toxic action. |
| Proteomics | What are the direct protein targets and functional consequences of exposure? | Discovery of protein binding partners and characterization of functional changes in the cell. |
| Metabolomics | How does the compound alter cellular metabolism? | Identification of disrupted metabolic pathways and discovery of specific biomarkers of exposure. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
